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Compound of Interest

Compound Name: SINA4 protein

Cat. No.: B1174862

This technical support center provides troubleshooting guidance and frequently asked
qguestions (FAQs) for researchers confirming SIN4 gene knockouts in yeast using Polymerase
Chain Reaction (PCR).

Frequently Asked Questions (FAQS)

Q1: What is the basic principle of confirming a SIN4 gene knockout by PCR?

Al: To confirm the successful replacement of the SIN4 open reading frame (ORF) with a
selection marker cassette (e.g., kanMX), a set of diagnostic PCRs are performed. Specific
primers are designed to anneal to regions flanking the deleted gene and within the inserted
cassette. The presence and size of the amplified PCR products, visualized on an agarose gel,
indicate whether the gene has been correctly replaced.

Q2: What primers do | need to confirm my sin4A strain?
A2: A robust confirmation strategy typically employs three primer pairs:

e Pair A (Upstream Junction): A forward primer annealing upstream of the SIN4 ORF and a
reverse primer annealing within the selection marker cassette. This reaction should only yield
a product in a successful knockout.

e Pair B (Downstream Junction): A forward primer annealing within the selection marker
cassette and a reverse primer annealing downstream of the SIN4 ORF. This also should only
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produce a band in a correct knockout.

o Pair C (Wild-Type Check): A forward and reverse primer pair that anneals within the SIN4
ORF. This reaction should yield a product in a wild-type strain but not in a complete knockout
strain.

Q3: What are the expected PCR product sizes?

A3: The expected sizes depend on your specific primer design and the selection marker used.
It is crucial to calculate these sizes before running your experiment. An example is provided in
the data table below.

Troubleshooting PCR Confirmation
Scenario 1: No PCR Product (No Bands on the Gel)

If you do not see any bands for your confirmation reactions, consult the following table for
potential causes and solutions.
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Potential Cause

Recommended Solution(s)

Poor Genomic DNA Quality

Degraded or impure DNA can inhibit PCR.[1][2]
Verify DNA integrity on an agarose gel and
check purity using a spectrophotometer
(A260/280 ratio should be ~1.8).[3] Re-extract

the genomic DNA if necessary.

Incorrect PCR Component Concentration

Ensure all reagents (polymerase, dNTPs,
MgClz, buffer) are at their optimal
concentrations.[2] Consider preparing a fresh
master mix. Using a master mix can minimize

pipetting errors.[4][5]

Suboptimal PCR Cycling Conditions

The annealing temperature may be too high,
preventing primers from binding.[6] Lower the
annealing temperature in 2°C increments.[7]
The extension time might be too short for the
polymerase to synthesize the full product; a

general rule is 1 minute per kb.[6]

Primer Issues

Primers may be degraded or designed
incorrectly. Verify primer sequences and check
for potential secondary structures or alternative
binding sites using BLAST.[7] Order new,

purified primers if degradation is suspected.

Insufficient Template DNA

Too little genomic DNA will result in no
amplification.[1] Increase the amount of

template DNA in the reaction.[7]

Scenario 2: Incorrect PCR Product Size

If your PCR product is a different size than expected, consider the following possibilities.
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Potential Cause

Recommended Solution(s)

Non-Specific Primer Binding

The annealing temperature may be too low,
allowing primers to bind to unintended sites.[1]
Increase the annealing temperature in 2°C
increments or perform a temperature gradient

PCR to find the optimal temperature.

Incorrect Integration of Knockout Cassette

The selection marker may have integrated at an
incorrect locus in the genome.[8] This can
happen if there are homologous sequences
elsewhere. Sequence the PCR product to

confirm its identity.

Primer Design Error

Double-check that the primers were designed to
amplify the correct region and that the expected

product size was calculated accurately.

Presence of an Intron or Other Unexpected

Sequence

If your primers span a region with an unknown
intron in your specific yeast strain, the product
size will be larger than expected. Sequencing

the product is the best way to verify this.

Scenario 3: Multiple PCR Bands or Smearing

The presence of multiple bands or a smear on your gel can be due to several factors.
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Potential Cause Recommended Solution(s)

Contaminating DNA can lead to the amplification

of non-target sequences.[9] Use aerosol-
Contamination resistant pipette tips and ensure a clean

workspace. Always include a no-template

control to check for contamination.[1]

An excess of genomic DNA can lead to non-
Too Much Template DNA specific amplification.[1] Reduce the amount of
template DNA by 2-5 fold.[7]

Primers can sometimes anneal to each other,

creating small amplification products. This is
Primer-Dimers more common with poorly designed primers.

Optimize primer concentration and annealing

temperature.

Degraded DNA can result in a smeared
Degraded DNA Template appearance on the gel.[2] Ensure you are using

high-quality, intact genomic DNA.

Expected PCR Product Sizes for sin4A::kanMX

The table below provides an example of expected PCR product sizes for confirming a SIN4
knockout where the ORF has been replaced by the kanMX cassette. Primer binding sites are
hypothetical and must be determined for your specific experimental design.
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Primer Pair

Genotype

Description

Expected Size (bp)

A (Fwdl + Revl)

sin4A::kanMX

Fwd primer upstream
of SIN4, Rev primer in
kanMX

~750

A (Fwdl + Revl)

Wild-Type

Fwd primer upstream
of SIN4, Rev primer in
kanMX

No Product

B (Fwd2 + Rev2)

sindA::kanMX

Fwd primer in kanMX,
Rev primer

downstream of SIN4

~900

B (Fwd2 + Rev2)

Wild-Type

Fwd primer in kanMX,
Rev primer

downstream of SIN4

No Product

C (Fwd3 + Rev3)

sin4A::kanMX

Fwd & Rev primers
within SIN4 ORF

No Product

C (Fwd3 + Rev3)

Wild-Type

Fwd & Rev primers
within SIN4 ORF

~500

Experimental Workflows and Protocols
Diagram: PCR Confirmation Workflow
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Caption: Workflow for SIN4 knockout confirmation by PCR.
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Diagram: Troubleshooting Logic
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Caption: Decision tree for troubleshooting PCR results.

Detailed Experimental Protocols
Protocol 1: Yeast Genomic DNA Extraction (Quick
Method)

Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with
shaking.

Pellet 1.5 mL of the overnight culture by centrifuging at 5,000 x g for 5 minutes.

Resuspend the cell pellet in 200 uL of lysis buffer (2% Triton X-100, 1% SDS, 100 mM Nacl,
10 mM Tris-HCI pH 8.0, 1 mM EDTA).

Add 200 pL of phenol:chloroform:isoamyl alcohol (25:24:1) and ~100 pL of acid-washed
glass beads.

Vortex vigorously for 5 minutes. Be careful not to vortex for too long as it can shear the DNA.

[9]

Centrifuge at maximum speed for 5 minutes to separate the phases.
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o Transfer the upper aqueous phase to a new microcentrifuge tube.

e Add 1 mL of 100% ethanol and invert several times to precipitate the DNA.

o Centrifuge at maximum speed for 10 minutes to pellet the DNA.

e Wash the pellet with 500 pL of 70% ethanol.

 Air dry the pellet and resuspend in 50 pL of TE buffer or nuclease-free water.

e Use 1-2 pL of this DNA solution as a template for your PCR reaction.

Protocol 2: PCR Setup for Knockout Confirmation

e Thaw all PCR components (template DNA, primers, dNTPs, buffer, polymerase) on ice.

e Prepare a master mix for each primer pair to ensure consistency and reduce pipetting errors.
For a single 25 pL reaction:

[¢]

12.5 pL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgClz, and reaction
buffer)

[¢]

1.0 pL of Forward Primer (10 uM stock)

[¢]

1.0 pL of Reverse Primer (10 uM stock)

[e]

8.5 pL of Nuclease-free water

e Aliquot 23 pL of the master mix into individual PCR tubes.

e Add 2 pL of the appropriate genomic DNA template (wild-type or putative knockout) to each
tube.

e Set up a no-template control (NTC) for each master mix by adding 2 uL of water instead of
DNA.

o Gently mix the reactions and centrifuge briefly to collect the contents at the bottom of the
tube.
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e Place the tubes in a thermocycler and run the appropriate PCR program.

Protocol 3: Standard PCR Cycling Conditions

« Initial Denaturation: 95°C for 3-5 minutes.

e 30-35 Cycles:
o Denaturation: 95°C for 30 seconds.
o Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
o Extension: 72°C for 1 minute per kb of expected product size.

» Final Extension: 72°C for 5-10 minutes.

e Hold: 4°C.

Protocol 4: Agarose Gel Electrophoresis

e Prepare a 1% agarose gel by dissolving 1 gram of agarose in 100 mL of 1x TAE or TBE
buffer.

e Add an appropriate amount of a fluorescent DNA stain (e.g., SYBR Safe or ethidium
bromide) to the molten agarose.

e Pour the gel into a casting tray with a comb and allow it to solidify.

» Place the gel in an electrophoresis tank and cover it with 1x running buffer.
e Add 5 pL of 6x DNA loading dye to each 25 pL PCR reaction.

e Load 10-15 pL of each sample into the wells of the gel.

o Load a DNA ladder of a known size range in one of the wells.

e Run the gel at 100-120 volts for 30-45 minutes, or until the dye front has migrated
sufficiently.
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 Visualize the DNA bands using a UV transilluminator or a blue light imager. Compare the
bands in your sample lanes to the DNA ladder to determine their sizes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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